molecular formula C12H32O3Si4 B1288918 Allyltris(trimethylsilyloxy)silane CAS No. 7087-21-0

Allyltris(trimethylsilyloxy)silane

Cat. No. B1288918
CAS RN: 7087-21-0
M. Wt: 336.72 g/mol
InChI Key: WCAXVXQTTCIZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyltris(trimethylsilyloxy)silane is a specialty silane . It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

Allyltris(trimethylsilyloxy)silane has a molecular formula of C12H32O3Si4 and a molecular weight of 336.72 . The molecule contains a total of 50 bonds, including 18 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

Allyltris(trimethylsilyloxy)silane is a liquid at 20°C . It has a boiling point of 111°C/20 mmHg, a flash point of 67°C, a specific gravity of 0.87 (20/20), and a refractive index of 1.40 . It is insoluble in water .

Scientific Research Applications

Organic Synthesis

Allyltris(trimethylsilyloxy)silane is used as a reagent in organic synthesis, particularly in the allylation of organic halides . The presence of three trimethylsilyl groups enhances the homolytic dissociation of a Si–C bond in the β-silylalkyl radical, leading to moderate to good yields . This application is crucial for creating complex organic molecules for pharmaceuticals and materials science.

Radical Allylating Agent

In the field of radical chemistry, this compound serves as an effective radical allylating agent . It reacts with organic halides under free radical conditions, which is a valuable method for forming carbon-carbon bonds . This is particularly useful in the synthesis of compounds with intricate structures.

Silicon Compounds Research

Allyltris(trimethylsilyloxy)silane is a subject of interest in the study of silicon compounds . Researchers utilize it to understand the behavior and properties of silicon-containing molecules, which can lead to advancements in materials such as polymers and silicones .

Proteomics Research

As a tetramethylsilane-protected silicate compound, it is utilized in proteomics research . This application is significant for understanding protein interactions and functions, which can have implications in the development of new drugs and therapeutic strategies .

Silane Coupling Agent

This compound acts as a silane coupling agent , which is essential for improving the adhesion between organic and inorganic materials. This is particularly important in the production of composites, coatings, and adhesives .

Hydrophobing Agent

It is also used as a hydrophobing agent to impart water-repellent properties to surfaces. This application is valuable in creating protective coatings for various materials, enhancing their durability and resistance to environmental factors .

Dispersing Agent

As a dispersing agent , Allyltris(trimethylsilyloxy)silane helps in the uniform distribution of particles within a medium. This is crucial in the formulation of paints, inks, and other colloidal systems .

Crosslinking Agent

Lastly, it serves as a crosslinking agent in the curing process of polymers. This application is vital for the development of materials with specific mechanical and thermal properties .

Safety and Hazards

Allyltris(trimethylsilyloxy)silane is a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

The primary target of Allyltris(trimethylsilyloxy)silane are organic halides . Organic halides are organic compounds containing halogens. They are often used in chemical synthesis because they react readily with nucleophiles to form new bonds .

Mode of Action

Allyltris(trimethylsilyloxy)silane interacts with its targets through a free radical mechanism . The presence of three trimethylsilyl groups on the silicon could enhance the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This results in the allylation of the halides .

Biochemical Pathways

The compound is known to participate in reactions involvingfree radicals . Free radicals are highly reactive due to the presence of unpaired electrons, and they play a crucial role in many chemical reactions.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature .

Result of Action

The result of the action of Allyltris(trimethylsilyloxy)silane is the allylation of organic halides . Allylation is a chemical reaction where an allyl group is added to a molecule. This can significantly alter the molecule’s chemical properties and reactivity .

Action Environment

The action of Allyltris(trimethylsilyloxy)silane is influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability . Furthermore, the reaction of Allyltris(trimethylsilyloxy)silane with organic halides occurs under free radical conditions , which can be influenced by factors such as temperature and pressure.

properties

IUPAC Name

trimethyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H,1,12H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAXVXQTTCIZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619785
Record name 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltris(trimethylsilyloxy)silane

CAS RN

7087-21-0
Record name 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltris(trimethylsilyloxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.